N1-(3-(methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

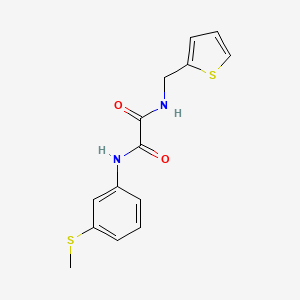

N1-(3-(Methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2O2) core. The compound features a 3-(methylthio)phenyl group at the N1 position and a thiophen-2-ylmethyl substituent at the N2 position.

Properties

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-19-11-5-2-4-10(8-11)16-14(18)13(17)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQTUQXEHIWQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiophene-based compounds, which this compound is a part of, have a wide range of therapeutic properties and diverse applications in medicinal chemistry. They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.

Mode of Action

For example, some act as an anti-inflammatory agent, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s

Biochemical Pathways

Thiophene-based compounds are known to affect a variety of pathways due to their broad spectrum of biological activities. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with thiophene-based compounds, the effects could be diverse depending on the specific targets and mode of action of the compound.

Biological Activity

N1-(3-(methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3S2, with a molecular weight of approximately 372.50 g/mol. The compound features an oxalamide linkage, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiophene and methylthio groups can influence enzyme activity and receptor binding through:

- Hydrogen Bonding : The oxalamide moiety can form hydrogen bonds with biological macromolecules, enhancing stability and specificity.

- Aromatic Interactions : The aromatic rings allow for π-π stacking interactions with nucleic acids or proteins, potentially modulating their function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Antibacterial Activity : In vitro studies have shown that the compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a Minimum Inhibitory Concentration (MIC) ranging from 0.015 mg/mL to 0.03 mg/mL against various strains, outperforming traditional antibiotics like ampicillin in some cases .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.030 | 0.060 |

| Bacillus cereus | 0.015 | 0.030 |

Antifungal Activity

The compound also exhibits antifungal properties, with studies indicating moderate activity against several fungal strains. The MIC values for various fungi are reported in the range of 0.004 mg/mL to 0.06 mg/mL, showcasing its potential as an antifungal agent .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including this compound. The results indicated that this compound had superior activity against En. cloacae compared to other tested derivatives .

- Docking Studies : Computational docking studies have been conducted to understand the interaction between this compound and target proteins involved in bacterial resistance mechanisms. These studies revealed that the compound binds effectively to specific sites on bacterial enzymes, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with tunable properties based on substituent variations. Below is a comparative analysis of N1-(3-(methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide and structurally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Findings

Substituent Effects on Synthesis: Electron-donating groups (e.g., ethoxy in Compound 21) enhance reaction yields (83%), while electron-withdrawing groups (e.g., cyano in Compound 22) reduce yields (23%) due to steric and electronic challenges .

16.099) activate the hTAS1R1/hTAS1R3 receptor, a trait linked to methoxy and pyridyl substituents. The target compound’s methylthio group may alter receptor binding affinity due to sulfur’s polarizability . Enzyme Inhibition: Oxalamides with pyridyl groups (e.g., S5456) inhibit CYP3A4, suggesting that heteroaromatic N2 substituents enhance enzyme interactions. The thiophene group in the target compound could exhibit similar effects .

16.099) share metabolic pathways, yielding a NOEL of 100 mg/kg/day.

Thiophene’s aromaticity may improve metabolic stability relative to phenyl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.